molecular formula C4H5ClN2O B3049346 2-chloro-N-(cyanomethyl)acetamide CAS No. 20301-57-9

2-chloro-N-(cyanomethyl)acetamide

Cat. No.: B3049346
CAS No.: 20301-57-9
M. Wt: 132.55 g/mol
InChI Key: BLGRCGIMBCJLMZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyanomethyl)acetamide is a chloroacetamide derivative characterized by a chloro (-Cl) group at the α-position and a cyanomethyl (-CH2CN) substituent on the acetamide nitrogen. The compound is a versatile intermediate in organic synthesis, particularly in the development of heterocycles, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c5-3-4(8)7-2-1-6/h2-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGRCGIMBCJLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574453
Record name 2-Chloro-N-(cyanomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20301-57-9
Record name 2-Chloro-N-(cyanomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(cyanomethyl)acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-chloro-N-(cyanomethyl)acetamide involves the reaction of chloroacetyl chloride with potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials. The general reaction can be represented as follows:

[ \text{ClCH}_2\text{COCl} + \text{KCN} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Condensation: The cyano group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Condensation: Catalysts such as piperidine or pyridine can facilitate the condensation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: Chloroacetic acid and cyanomethylamine.

    Condensation: Various heterocyclic compounds depending on the reactants used.

Scientific Research Applications

Scientific Research Applications

2-chloro-N-(cyanomethyl)acetamide serves as a building block in organic synthesis for creating complex molecules and heterocycles. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.

Organic Synthesis this compound is employed as an intermediate in the synthesis of various organic compounds. It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Pharmaceutical Research This compound is valuable in developing new drugs with potential therapeutic effects, particularly in treating cancer and infectious diseases. Its interactions with biological molecules can be studied to understand its potential effects on living organisms. The cyanomethyl group can inhibit certain enzymes by interacting with their active sites, while the phenyl ring enhances binding affinity to hydrophobic regions in proteins. This dual mechanism allows the compound to exhibit potential pharmacological effects, making it a candidate for further investigation in drug development.

Material Science this compound can be used in synthesizing polymers and other materials with specific properties.

Biological Activities

The biological activity of this compound is linked to its ability to interact with specific molecular targets.

Major Products Formed

This compound can undergo several types of reactions, leading to the formation of various major products:

  • Nucleophilic Substitution: Results in substituted acetamides.
  • Hydrolysis: Yields chloroacetic acid and cyanomethylamine.
  • Condensation: Produces various heterocyclic compounds depending on the reactants used.

Case Studies

Several case studies have highlighted the practical applications of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide.

Analogs and Derivatives

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)acetamide involves its interaction with nucleophiles in biological systems. The chloro group can be displaced by nucleophilic amino acids or other biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 2-chloro-N-(cyanomethyl)acetamide with structurally related chloroacetamides, highlighting substituent variations, applications, and biological activities.

Compound Name Substituents Molecular Formula Key Applications Biological Activity/Notes Reference
This compound -Cl, -NHCH2CN C4H5ClN2O Synthetic intermediate for heterocycles, anticancer agents Reactivity in S-alkylation and nucleophilic substitution
2-Chloro-N-(4-cyanophenyl)acetamide -Cl, -NHC6H4CN C9H7ClN2O Precursor for heterocyclic compounds Enhanced aromatic interactions due to phenyl-cyano group
Acetochlor -Cl, -N(ethoxymethyl)(2-ethyl-6-methylphenyl) C14H20ClNO2 Herbicide Metabolized to carcinogenic derivatives in liver microsomes
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide -Cl, -N-(thiadiazolyl-phenyl) C10H8ClN3OS Anticancer agents IC50 = 1.8 µM (Caco-2 cells); thiadiazole enhances cytotoxicity
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide -Cl, -N-(pyridinyl-ethyl) C11H10Cl2F3N3O Pesticide intermediate Trifluoromethyl group improves lipophilicity and bioactivity
2-Chloro-N-phenethylacetamide -Cl, -N-(2-phenylethyl) C10H12ClNO Biochemical research Phenethyl group modifies solubility and receptor binding

Metabolic and Environmental Considerations

  • This compound: Limited metabolic data, but the cyanomethyl group may undergo hydrolysis to release cyanide, necessitating careful handling .
  • Acetochlor : Metabolized in liver microsomes to oxanilic acid and ethanesulfonic acid derivatives, which are persistent environmental contaminants .
  • Thiadiazole derivatives : Demonstrated lower environmental persistence compared to herbicides, likely due to faster degradation of the heterocyclic core .

Biological Activity

2-Chloro-N-(cyanomethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Chemical Formula C5H6ClN3O\text{Chemical Formula C}_5\text{H}_6\text{ClN}_3\text{O}

The synthesis typically involves the reaction of chloroacetyl chloride with cyanomethylamine under specific conditions to yield the desired compound in moderate to high yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and related compounds. A study involving various chloroacetamides demonstrated that these compounds exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was attributed to their ability to penetrate bacterial cell membranes due to their lipophilic nature .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLHigh
Escherichia coli128 µg/mLModerate
Candida albicans64 µg/mLModerate

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. In particular, studies have indicated that derivatives of chloroacetamides can affect cancer cell viability significantly, making them candidates for further investigation in cancer therapy .

Case Study: Inhibition of Cancer Cell Growth
In a study involving MDA-MB-231 breast cancer cells, treatment with chloroacetamides resulted in a significant decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased annexin V-FITC staining .

The biological activity of this compound is believed to be mediated through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular signaling pathways.
  • Cell Membrane Disruption : Its lipophilic properties allow it to disrupt bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, promoting programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can enhance its biological activity. For instance, varying substituents on the phenyl ring has shown different levels of antimicrobial effectiveness .

Table 2: Structure-Activity Relationship Insights

SubstituentMIC against S. aureus (µg/mL)Observations
No Substituent64Moderate activity
p-Chlorophenyl16High activity
m-Bromophenyl32Moderate activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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